molecular formula C10H12O2 B1396575 4-But-3-enoxyphenol CAS No. 118909-86-7

4-But-3-enoxyphenol

Cat. No.: B1396575
CAS No.: 118909-86-7
M. Wt: 164.2 g/mol
InChI Key: BKQYNWJOMDZBMG-UHFFFAOYSA-N
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Description

4-But-3-enoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group and a but-3-enyloxy substituent attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-But-3-enoxyphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with an appropriate but-3-enyloxy reagent. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-But-3-enoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-But-3-enoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-But-3-enoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, making it an effective antioxidant. The but-3-enyloxy group can undergo various chemical transformations, allowing the compound to interact with different biological pathways. These interactions can modulate cell signaling pathways and gene expression, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(But-2-enyloxy)phenol
  • 4-(But-1-enyloxy)phenol
  • 4-(Pent-3-enyloxy)phenol

Uniqueness

4-But-3-enoxyphenol is unique due to the specific position of the but-3-enyloxy group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-but-3-enoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7,11H,1,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQYNWJOMDZBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60708171
Record name 4-[(But-3-en-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118909-86-7
Record name 4-[(But-3-en-1-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60708171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a three-necked flask equipped with a dropping funnel, a mixture composed of potassium hydroxide (27 mmol) and hydroquinone (45 mmol) is dissolved in 400 ml of absolute ethanol by heating. Add 4-bromo-1-butene (Aldrich) (18 mmol) dropwise. Maintain at reflux for 4 hours. After being cooled and filtered the solvent is evaporated. The mixture is taken up in a solution of ice-cold water. That dissolves a part of the hydroquinone and leads to the appearance of a precipitate containing the desired product. Extract the product with ether. After three washings with water, the organic phase is dried over sodium sulfate then the solvent is evaporated. The phenyl is purified by chromatography on silica gel (eluent: heptane-ether 5/5). The yield of the reaction is of the order of 50%.
Quantity
27 mmol
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step Two
Quantity
18 mmol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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